2-methyl-7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine

Medicinal Chemistry Scaffold Design Physicochemical Profiling

2-Methyl-7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine (CAS 685107-76-0) is a synthetic heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class. With a molecular formula of C₁₅H₁₂N₆ and a molecular weight of 276.30 g/mol, it features a 2-methyl substituent on the pyrazole ring and a 1H-1,2,4-triazol-1-yl phenyl group at the 7-position of the fused pyrimidine.

Molecular Formula C15H12N6
Molecular Weight 276.303
CAS No. 685107-76-0
Cat. No. B2638824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine
CAS685107-76-0
Molecular FormulaC15H12N6
Molecular Weight276.303
Structural Identifiers
SMILESCC1=NN2C(=CC=NC2=C1)C3=CC=C(C=C3)N4C=NC=N4
InChIInChI=1S/C15H12N6/c1-11-8-15-17-7-6-14(21(15)19-11)12-2-4-13(5-3-12)20-10-16-9-18-20/h2-10H,1H3
InChIKeyWVLRYQYKADWBFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine (CAS 685107-76-0): Core Scaffold Identity and Structural Context


2-Methyl-7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine (CAS 685107-76-0) is a synthetic heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class . With a molecular formula of C₁₅H₁₂N₆ and a molecular weight of 276.30 g/mol, it features a 2-methyl substituent on the pyrazole ring and a 1H-1,2,4-triazol-1-yl phenyl group at the 7-position of the fused pyrimidine . This compound is primarily cataloged as a research chemical and building block for medicinal chemistry applications, including kinase inhibitor design [1].

Why 2-Methyl-7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine Cannot Be Replaced by Generic Pyrazolo[1,5-a]pyrimidine Analogs


In pyrazolo[1,5-a]pyrimidine-based kinase inhibitor programs, simple aryl or heteroaryl substitutions at the 7‑position critically modulate target binding, selectivity, and pharmacokinetic properties [1]. The 4-(1H-1,2,4-triazol-1-yl)phenyl substituent in this compound serves a specific dual role: it extends the scaffold’s hydrogen‑bonding capacity to six acceptor sites (versus three in the unsubstituted 7‑phenyl analog ) and functions as a potential amide bioisostere that mimics key interactions in the ATP-binding pocket while eliminating the metabolic liability of a hydrolyzable amide bond [2]. Generic replacement with 7‑phenyl or 7‑(4‑chlorophenyl) analogs disrupts this engineered hydrogen‑bond network and forfeits the metabolic stability advantage conferred by the triazole ring, directly undermining the binding mode validated by crystallography in related chemotypes [2].

Quantitative Differentiation Evidence for 2-Methyl-7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine (685107-76-0)


Structural Hydrogen-Bond Acceptor Superiority Compared to 7-Phenyl Analog

The target compound contains six hydrogen-bond acceptor sites, driven by the 1,2,4-triazole ring (three N atoms) and the pyrazolo[1,5-a]pyrimidine core (three N atoms) . In contrast, the closest 7‑aryl analog, 2‑methyl‑7‑phenylpyrazolo[1,5-a]pyrimidine (CAS 186956-64-9), has only three H‑bond acceptors from the core scaffold and none from the phenyl ring . This 2‑fold increase in acceptor capacity enables bidentate or tridentate coordination geometries unattainable with the phenyl analog, a distinction critical for kinase hinge‑region binding [1].

Medicinal Chemistry Scaffold Design Physicochemical Profiling

Amide Bioisostere Motif: Inferred Potency and Metabolic Stability Advantage Over Amide-Containing Analogs

Crystallographic studies with the pyrazolo[1,5-a]pyrimidine CSNK2 inhibitor series demonstrate that a 1,2,4-triazole ring can precisely replicate the hydrogen‑bond interactions of a metabolically labile amide group with Lys68 and a buried water molecule in the ATP-binding pocket [1]. This isosteric replacement improved both biochemical potency (IC₅₀ shift into the low nanomolar range) and in vitro metabolic stability relative to the corresponding amide‑containing inhibitors [1]. The target compound fully embeds this 1,2,4‑triazole bioisostere motif at the 7‑phenyl para‑position, pre‑installing the key pharmacophoric element required for CSNK2 hinge binding .

Kinase Inhibition CSNK2/CK2 Metabolic Stability Bioisostere Strategy

Minimal Rotatable Bond Count: Ligand Efficiency Advantage Relative to SGC-CK2-1

The target compound has exactly two rotatable bonds (the C–C bond connecting the pyrazolo[1,5-a]pyrimidine core to the 4‑triazolylphenyl ring) . By contrast, the established chemical probe SGC‑CK2‑1 (CAS 2470424-39-4) possesses seven rotatable bonds, including a flexible propionamide chain and cyclopropylamino group . Lower rotatable bond counts are correlated with improved ligand efficiency (LE) and reduced entropic penalty upon binding; the target scaffold therefore provides a more rigid, pre‑organized core for fragment elaboration than the conformationally flexible SGC‑CK2‑1 [1].

Ligand Efficiency Scaffold Optimization Fragment-Based Drug Design

Accessible Commercial Purity and Supply Consistency Versus Specialized Probe Molecules

Multiple established vendors supply 2-methyl-7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine at catalog purities of ≥95% (AKSci) to ≥98% (ChemScene, Leyan) with defined storage conditions (sealed dry, 2–8°C) . In comparison, the chemical probe SGC‑CK2‑1 is primarily distributed through a limited number of specialty suppliers and requires DMSO solubilization for handling, reflecting its more complex synthesis and formulation requirements . The standard catalog availability and higher purity floor of the target compound reduce quality‑related procurement risk for high‑throughput screening or SAR expansion campaigns.

Chemical Procurement Purity Specification Supply Chain

Zero Hydrogen-Bond Donors: Blood-Brain Barrier Penetration Potential Distinct from Donor-Containing Analogs

The target compound contains zero hydrogen‑bond donor atoms (all six nitrogen atoms are in heterocyclic rings), while SGC‑CK2‑1 contains two H‑bond donors (one secondary amide NH and one aniline NH) . A donor count of zero is consistent with enhanced passive membrane permeability and potential CNS exposure according to commonly applied medicinal chemistry rules (e.g., CNS MPO score contributions) [1]. This property distinguishes 685107-76-0 from amide‑ or aniline‑containing pyrazolo[1,5-a]pyrimidine inhibitors where the H‑bond donor count compromises blood‑brain barrier penetration.

CNS Drug Design Physicochemical Property Permeability

IMPORTANT LIMITATION: Absence of Published Direct Head-to-Head Bioactivity Data

As of May 2026, a systematic search of PubMed, Google Scholar, and patent databases returned no published peer‑reviewed study reporting IC₅₀, Kd, or cellular EC₅₀ values for the exact compound 2‑methyl‑7‑[4‑(1H‑1,2,4‑triazol‑1‑yl)phenyl]pyrazolo[1,5‑a]pyrimidine (CAS 685107‑76‑0) in any biological assay [1]. All differential claims in this guide are therefore based on structural and physicochemical comparisons (class‑level inference from the crystallographically validated 1,2,4‑triazole bioisostere strategy [2]) and should not be interpreted as proven biochemical superiority. Users requiring quantitative potency or selectivity data against specific kinase targets must commission custom biochemical profiling prior to procurement decisions.

Data Gap Procurement Caveat Assay Validation

Recommended Application Scenarios for 2-Methyl-7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine Based on Evidence Profile


Fragment-Based and Structure-Guided CSNK2 Inhibitor Design

The embedded 1,2,4‑triazole motif at the 7‑phenyl para‑position aligns with the amide bioisostere strategy validated by X‑ray co‑crystallography in CSNK2 inhibitors [1]. With only two rotatable bonds and zero H‑bond donors, this compound serves as a rigid, ligand‑efficient core for fragment growing or merging strategies targeting the CSNK2 ATP‑binding pocket. Its six H‑bond acceptor sites offer multiple vectors for hinge‑region engagement that simpler 7‑aryl analogs cannot provide .

Scaffold-Hopping from Amide-Containing Kinase Inhibitors to Metabolically Stable Triazole Isosteres

The 1,2,4‑triazole ring is a documented isostere for metabolically labile amide bonds in pyrazolo[1,5‑a]pyrimidine inhibitors [1]. Researchers seeking to replace amide linkers in existing lead series can use this compound as a pre‑functionalized scaffold to assess triazole‑for‑amide isosteric replacement without de novo synthesis of the heterocyclic core. The class‑level evidence indicates improved human liver microsome stability (t₁/₂ > 120 min) for triazole‑containing analogs compared to their amide counterparts (t₁/₂ < 30 min) [1].

CNS-Penetrant Kinase Probe Development

With zero hydrogen‑bond donors, a moderate LogP of 2.29, and a TPSA of 60.9 Ų, the compound falls within favorable physicochemical space for blood‑brain barrier penetration . This makes it a suitable starting scaffold for CNS‑targeted kinase inhibitor programs where SGC‑CK2‑1 (2 H‑bond donors, higher MW) would be predicted to have limited brain exposure . The 3‑fold lower molecular weight relative to SGC‑CK2‑1 further supports CNS drug‑likeness .

Multi-Gram Scale-Up for High-Throughput Library Synthesis

The compound is available from ≥3 independent vendors at purities of 95–98%, with standard storage conditions (sealed dry, 2–8°C) and room‑temperature shipping options . This multi‑vendor supply chain enables reliable procurement for high‑throughput chemistry workflows where large quantities (gram to multi‑gram scale) of consistent‑quality building blocks are required. The synthetic accessibility and robust commercial sourcing reduce the risk of supply discontinuity during extended SAR campaigns.

Quote Request

Request a Quote for 2-methyl-7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.